OPC-14523 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

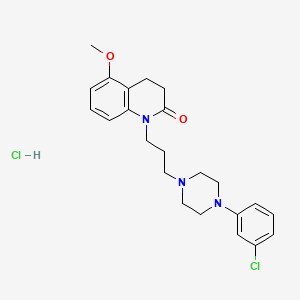

1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O2.ClH/c1-29-22-8-3-7-21-20(22)9-10-23(28)27(21)12-4-11-25-13-15-26(16-14-25)19-6-2-5-18(24)17-19;/h2-3,5-8,17H,4,9-16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOVXVXPFWJNBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(=O)N2CCCN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145969-31-9 | |

| Record name | 2(1H)-Quinolinone, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145969-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | OPC-14523 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145969319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OPC-14523 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV3VP43XU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of OPC-14523 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OPC-14523 hydrochloride is a novel investigational compound with a complex pharmacological profile, primarily characterized by its potent interaction with sigma (σ) receptors and serotonin (B10506) 1A (5-HT1A) receptors. It also exhibits inhibitory activity at the serotonin transporter (5-HT transporter). This technical guide provides an in-depth exploration of the mechanism of action of OPC-14523, summarizing key preclinical data, detailing experimental methodologies, and visualizing its proposed signaling pathways. The unique combination of activities at these targets suggests a potential therapeutic role in complex neuropsychiatric disorders such as delirium, where dysregulation of both serotonergic and dopaminergic systems is implicated.

Core Pharmacological Profile

OPC-14523 is a phenylpiperazine derivative that demonstrates high affinity for multiple CNS targets.[1] Its primary mechanism is believed to stem from its combined agonist activity at σ1 and 5-HT1A receptors, coupled with serotonin reuptake inhibition.[2][3] This multi-target engagement is thought to produce a more rapid and robust antidepressant-like effect compared to selective serotonin reuptake inhibitors (SSRIs) alone.[2][3]

Receptor Binding Affinities

The in vitro receptor binding profile of OPC-14523 has been characterized through radioligand binding assays. The compound exhibits nanomolar affinities for σ1, σ2, and 5-HT1A receptors, as well as the 5-HT transporter. Notably, its affinity for the 5-HT1A receptor is the highest among its primary targets.

| Target | IC50 (nM) | Reference |

| 5-HT1A Receptor | 2.3 | [2] |

| Sigma-1 (σ1) Receptor | 47 | [2] |

| Sigma-2 (σ2) Receptor | 56 | [2] |

| Serotonin Transporter (5-HT Transporter) | 80 | [2] |

Functional Activity

OPC-14523 acts as an agonist at both σ and 5-HT1A receptors. Its activity at the 5-HT transporter leads to the inhibition of serotonin reuptake.

| Target | Functional Activity | IC50 / ED50 | Reference |

| Serotonin Reuptake | Inhibition | 27 nM (IC50, in vitro) | [2] |

| Antidepressant-like effect (Forced Swim Test, rat) | In vivo efficacy | 27 mg/kg (ED50) | [2] |

| Antidepressant-like effect (Forced Swim Test, mouse) | In vivo efficacy | 20 mg/kg (ED50) | [2] |

The compound shows very weak inhibitory activity on norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) reuptake and does not inhibit monoamine oxidase (MAO) A or B, or muscarinic receptors.[2] Another putative antipsychotic, OPC-14597, has been shown to have both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity, though this is a distinct compound from OPC-14523.[4]

Signaling Pathways and Downstream Effects

The therapeutic effects of OPC-14523 are believed to be mediated by the synergistic action on its primary targets, leading to a modulation of serotonergic and dopaminergic neurotransmission.

Proposed Mechanism of Action

The combined agonism at 5-HT1A and sigma receptors is central to the mechanism of OPC-14523. The 5-HT1A agonism contributes to the antidepressant and anxiolytic effects, while sigma receptor activation is thought to potentiate these effects and may contribute to cognitive enhancement. The inhibition of serotonin reuptake further increases synaptic serotonin levels.

Electrophysiological Effects

In vivo electrophysiological studies in anesthetized rats have shown that a 2-day treatment with OPC-14523 (1 mg/kg/day) significantly increases the firing rate of putative 5-HT neurons in the dorsal raphe nucleus (DRN).[3] This effect was blocked by the co-administration of a selective σ1 antagonist, NE-100, indicating the involvement of sigma receptors in this neuronal activation.[3]

Relevance to Delirium

Delirium is a neuropsychiatric syndrome characterized by acute and fluctuating disturbances in attention, awareness, and cognition.[5][6] The pathophysiology is complex and thought to involve the dysregulation of several neurotransmitter systems, including dopamine and serotonin.[5][6][7][8][9] An excess of dopaminergic activity is a key hypothesis in delirium, while both increases and decreases in serotonin have been implicated.[5][6] By modulating both serotonin and sigma systems, which in turn can influence dopaminergic pathways, OPC-14523 may have a potential role in correcting the neurochemical imbalances underlying delirium.

Experimental Protocols

In Vitro Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity of OPC-14523 for various CNS receptors.

Methodology:

-

Tissue Preparation: Specific brain regions from rodents (e.g., cortex, striatum, hippocampus) are dissected and homogenized in an appropriate buffer.

-

Membrane Preparation: The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.

-

Binding Reaction: A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of OPC-14523.

-

Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow for binding equilibrium to be reached.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of OPC-14523 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

Forced Swimming Test (Porsolt Test)

Objective: To assess the antidepressant-like activity of OPC-14523 in rodents.

Methodology:

-

Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

-

Acclimation (Pre-test): On the first day, animals (mice or rats) are placed in the water for a 15-minute pre-swim session.

-

Drug Administration: 24 hours after the pre-test, animals are administered OPC-14523 or vehicle orally.

-

Test Session: At a specified time after drug administration (e.g., 60 minutes), the animals are placed back into the water for a 5-minute test session.

-

Behavioral Scoring: The duration of immobility (floating without struggling) is recorded by a trained observer, typically during the last 4 minutes of the test.

-

Data Analysis: A reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect. The ED50 (the dose that produces 50% of the maximum effect) is calculated.

Summary and Future Directions

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insight into Delirium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Delirium: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 7. Frontiers | Mechanisms underlying delirium in patients with critical illness [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Chemical and Pharmacological Profile of OPC-14523 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OPC-14523 hydrochloride is a novel psychoactive compound with a multi-target pharmacological profile, showing significant potential in the treatment of major depressive disorder and other neuropsychiatric conditions. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and in vitro and in vivo pharmacological activities. Detailed experimental protocols for the key assays used to characterize this compound are provided, along with a summary of its binding affinities and functional activities presented in a clear, tabular format. Furthermore, this guide includes graphical representations of its proposed mechanism of action and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Chemical Identity and Physicochemical Properties

This compound is a synthetic molecule belonging to the quinolinone class of compounds. Its chemical structure is characterized by a 3,4-dihydro-5-methoxy-2(1H)-quinolinone core linked to a 4-(3-chlorophenyl)piperazinylpropyl moiety.

IUPAC Name: 1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of OPC-14523 and its hydrochloride salt is presented in the table below.

| Property | Value | Reference |

| OPC-14523 (Free Base) | ||

| Molecular Formula | C23H28ClN3O2 | [1] |

| Molecular Weight | 413.94 g/mol | [1] |

| This compound | ||

| Molecular Formula | C23H29Cl2N3O2 | |

| Molecular Weight | 450.40 g/mol | [2] |

| CAS Number | 145969-31-9 | [2][3] |

| SMILES | COc1cccc2c1CCC(=O)N2CCCN3CCN(CC3)c4cccc(c4)Cl.Cl | |

| InChIKey | SFOVXVXPFWJNBL-UHFFFAOYSA-N | [3] |

Pharmacological Profile

This compound is an orally active compound that exhibits high affinity for sigma (σ) receptors and serotonin (B10506) 5-HT1A receptors, and also interacts with the serotonin transporter (SERT).[2]

In Vitro Binding Affinities and Functional Activity

The in vitro activity of OPC-14523 has been characterized through various receptor binding and neurotransmitter reuptake assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target | IC50 (nM) | Reference |

| σ1 Receptor | 47 | [2] |

| σ2 Receptor | 56 | [2] |

| 5-HT1A Receptor | 2.3 | [2] |

| Serotonin Transporter (SERT) | 80 | [2] |

| ³H-5-HT Reuptake | 27 |

Proposed Mechanism of Action

The antidepressant-like effects of OPC-14523 are believed to be mediated by its synergistic action on sigma and 5-HT1A receptors.

Caption: Proposed mechanism of action of OPC-14523.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacological characterization of OPC-14523.

In Vitro Receptor Binding Assays

A general protocol for determining the binding affinity of OPC-14523 to its target receptors is outlined below. Specific radioligands and tissue preparations are required for each target.

Objective: To determine the IC50 of OPC-14523 for σ1, σ2, and 5-HT1A receptors.

Materials:

-

This compound

-

Radioligand specific for the receptor of interest (e.g., [³H]DTG for sigma receptors, [³H]8-OH-DPAT for 5-HT1A receptors)

-

Membrane preparations from cells expressing the target receptor or from specific brain regions (e.g., rat brain homogenates)

-

Incubation buffer (e.g., Tris-HCl buffer with appropriate ions)

-

Scintillation vials and scintillation fluid

-

Microplate harvester and filter mats

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the incubation buffer.

-

In a 96-well plate, add the membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of OPC-14523 or vehicle.

-

Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filter mats using a microplate harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

-

Place the filter mats in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined by non-linear regression analysis of the competition binding data.

Caption: Workflow for in vitro receptor binding assay.

In Vitro ³H-5-HT Reuptake Assay

This assay measures the ability of OPC-14523 to inhibit the reuptake of serotonin into synaptosomes.

Objective: To determine the IC50 of OPC-14523 for the serotonin transporter.

Materials:

-

This compound

-

[³H]Serotonin ([³H]5-HT)

-

Synaptosomal preparations from rat brain (e.g., cortex or hippocampus)

-

Krebs-Ringer bicarbonate buffer

-

Scintillation vials and scintillation fluid

-

Microplate harvester and filter mats

-

Liquid scintillation counter

Procedure:

-

Prepare synaptosomes from the desired brain region of rats.

-

Prepare serial dilutions of this compound in the buffer.

-

Pre-incubate the synaptosomes with varying concentrations of OPC-14523 or vehicle at 37°C.

-

Initiate the uptake reaction by adding [³H]5-HT at a concentration near its Km for the transporter.

-

Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filter mats and wash with ice-cold buffer.

-

Quantify the amount of [³H]5-HT taken up by the synaptosomes using a liquid scintillation counter.

-

Non-specific uptake is determined in the presence of a known potent serotonin reuptake inhibitor (e.g., fluoxetine) or by conducting the assay at 0-4°C.

-

The IC50 value is determined by non-linear regression analysis of the inhibition data.

Conclusion

This compound is a promising drug candidate with a unique pharmacological profile characterized by high affinity for sigma and 5-HT1A receptors, along with moderate activity at the serotonin transporter. The data presented in this technical guide provide a comprehensive foundation for further research and development of this compound for the treatment of neuropsychiatric disorders. The detailed experimental protocols offer a basis for the replication and extension of these findings.

References

- 1. Electrophysiological diversity of the dorsal raphe cells across the sleep–wake cycle of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. animal.research.wvu.edu [animal.research.wvu.edu]

An In-Depth Technical Guide to the Target Receptors of OPC-14523 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-14523 hydrochloride is a novel psychoactive compound that has demonstrated potential antidepressant-like effects. Its mechanism of action is attributed to its interaction with multiple neurotransmitter receptors and transporters. This technical guide provides a comprehensive overview of the target receptors of OPC-14523, presenting quantitative binding data, detailed experimental methodologies, and visualizations of associated signaling pathways and experimental workflows.

Core Target Receptors and Binding Affinities

This compound exhibits a multi-target binding profile, with its primary interactions occurring at sigma receptors (σ₁ and σ₂), the serotonin (B10506) 1A (5-HT₁ₐ) receptor, and the serotonin transporter (5-HTT). The compound shows high affinity for these targets, with potencies in the nanomolar range.

Quantitative Binding Data

The following table summarizes the in vitro binding affinities of OPC-14523 for its primary molecular targets, as determined by radioligand binding assays. The data is presented as IC₅₀ values, which represent the concentration of the drug that inhibits 50% of the binding of a specific radioligand to its target.

| Target Receptor/Transporter | Radioligand | Tissue Source | IC₅₀ (nM) | Reference |

| Sigma-1 (σ₁) Receptor | --INVALID-LINK---pentazocine | Rat brain membranes | 47 | [1] |

| Sigma-2 (σ₂) Receptor | [³H]DTG | Rat brain membranes | 56 | [1] |

| Serotonin 1A (5-HT₁ₐ) Receptor | [³H]8-OH-DPAT | Rat brain membranes | 2.3 | [1] |

| Serotonin Transporter (5-HTT) | [³H]Paroxetine | Rat brain membranes | 80 | [1] |

| Serotonin (5-HT) Reuptake | [³H]5-HT | Rat synaptosomes | 27 | [1][2] |

Mechanism of Action

OPC-14523's pharmacological effects are believed to stem from its combined agonist activity at both sigma and 5-HT₁ₐ receptors.[1] Electrophysiological studies have confirmed that OPC-14523 acts as an agonist at both presynaptic 5-HT₁ₐ autoreceptors located on serotonin neurons in the dorsal raphe nucleus (DRN) and at postsynaptic 5-HT₁ₐ receptors.[3] This dual agonism, coupled with its interaction with sigma receptors, is thought to produce a synergistic antidepressant-like effect.[1]

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the interaction of OPC-14523 with its target receptors.

Radioligand Binding Assays

Objective: To determine the binding affinity of OPC-14523 for sigma-1, sigma-2, and 5-HT₁ₐ receptors, and the 5-HT transporter.

General Protocol:

-

Membrane Preparation: Whole brains from male Wistar rats are homogenized in ice-cold sucrose (B13894) buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the appropriate assay buffer. Protein concentration is determined using a standard protein assay.

-

Binding Reaction: A specific concentration of the membrane preparation is incubated with a known concentration of a specific radioligand and varying concentrations of the test compound (OPC-14523).

-

For Sigma-1 Receptors: --INVALID-LINK---pentazocine is used as the radioligand.

-

For Sigma-2 Receptors: [³H]DTG (1,3-di-o-tolyl-guanidine) is used in the presence of a masking concentration of a selective sigma-1 ligand to isolate sigma-2 binding.

-

For 5-HT₁ₐ Receptors: [³H]8-OH-DPAT is the designated radioligand.

-

For 5-HT Transporter: [³H]Paroxetine is utilized to label the transporter.

-

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation spectrometry.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ values are then calculated by non-linear regression analysis of the competition binding data.

In Vivo Extracellular Electrophysiological Recordings

Objective: To assess the functional activity of OPC-14523 at 5-HT₁ₐ receptors in the dorsal raphe nucleus.

Protocol:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with chloral (B1216628) hydrate). The animal is placed in a stereotaxic frame, and a burr hole is drilled in the skull overlying the dorsal raphe nucleus.

-

Electrode Placement: A single-barreled glass micropipette filled with a recording solution is lowered into the DRN to record the extracellular firing activity of presumed serotonergic neurons.

-

Drug Administration: OPC-14523 is applied locally via microiontophoresis through a multi-barreled micropipette attached to the recording electrode. This allows for the precise application of the drug in the vicinity of the recorded neuron.

-

Data Acquisition: The spontaneous firing rate of the neuron is recorded before, during, and after the application of OPC-14523.

-

Data Analysis: Changes in the neuronal firing rate in response to OPC-14523 are quantified and analyzed to determine its agonist or antagonist properties. A decrease in the firing rate of serotonergic neurons is indicative of 5-HT₁ₐ autoreceptor agonism.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with OPC-14523.

References

- 1. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of OPC-14523, a combined sigma and 5-HT1a ligand, on pre- and post-synaptic 5-HT1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of OPC-14523 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-14523 hydrochloride is a novel, orally active psychotropic agent with a unique pharmacological profile that has garnered interest for its potential antidepressant effects. Developed by Otsuka Pharmaceutical, this compound acts as a dual agonist for sigma (σ) and serotonin (B10506) 5-HT1A receptors, while also inhibiting the serotonin transporter. Its multifaceted mechanism of action suggests a potential for a rapid onset of antidepressant activity compared to traditional selective serotonin reuptake inhibitors (SSRIs). This document provides a comprehensive overview of its core physicochemical properties, mechanism of action, and detailed experimental protocols relevant to its characterization.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its formulation, delivery, and interaction with biological systems. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one hydrochloride | [1] |

| CAS Number | 145969-31-9 | [1][2] |

| Molecular Formula | C₂₃H₂₈ClN₃O₂・HCl | [2][3] |

| Molecular Weight | 450.41 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | Not determined | [4] |

| Solubility | In DMSO: 83.33 mg/mL (185.01 mM); requires sonication. It is noted that DMSO is hygroscopic and should be newly opened for best results. In Water: 5 mg/mL (11.10 mM); requires sonication, warming, and heating to 60°C. Predicted Water Solubility: 0.0296 mg/mL (ALOGPS). | [1] |

| pKa (Strongest Basic) | 7.67 (Predicted by ChemAxon) | [1] |

| logP | 3.99 (Predicted by ALOGPS) 3.64 (Predicted by ChemAxon) | [1] |

Mechanism of Action and Signaling Pathways

This compound exhibits a distinct mechanism of action by concurrently targeting multiple key proteins involved in neurotransmission. It is an agonist at both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, with IC₅₀ values of 47 nM and 56 nM, respectively.[5] Simultaneously, it demonstrates high-affinity agonism for the serotonin 5-HT₁ₐ receptor (IC₅₀ = 2.3 nM) and also functions as an inhibitor of the serotonin transporter (5-HTT) with an IC₅₀ of 80 nM.[5]

This combined stimulation of σ₁ and 5-HT₁ₐ receptors is believed to be the primary driver of its acute antidepressant-like effects. This dual agonism leads to a rapid increase in the firing activity of serotonergic neurons in the dorsal raphe nucleus (DRN). This effect is notably faster than that of traditional SSRIs, which typically require several weeks to desensitize the 5-HT₁ₐ autoreceptor and restore neuronal firing rates. The antidepressant action of OPC-14523 can be blocked by pretreatment with antagonists for either the σ receptor (e.g., NE-100) or the 5-HT₁ₐ receptor (e.g., WAY-100635), confirming the essential role of both pathways.

Experimental Protocols

Radioligand Competitive Binding Assay (for σ₁ and 5-HT₁ₐ Receptors)

This protocol outlines a standard method to determine the binding affinity (IC₅₀/Kᵢ) of OPC-14523 for its target receptors using a competitive radioligand binding assay.

a. Materials:

-

Receptor Source: Membrane preparations from cells expressing human σ₁ or 5-HT₁ₐ receptors, or appropriate brain tissue homogenates (e.g., rat or guinea pig brain).

-

Radioligands:

-

For σ₁: --INVALID-LINK---pentazocine

-

For 5-HT₁ₐ: [³H]8-OH-DPAT

-

-

Non-specific Binding Control:

-

For σ₁: Haloperidol (10 µM)

-

For 5-HT₁ₐ: Serotonin (10 µM)

-

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Filtration: 96-well glass fiber filter plates (e.g., Whatman GF/B) and a cell harvester.

-

Detection: Scintillation cocktail and a liquid scintillation counter.

b. Procedure:

-

Preparation: Thaw receptor membrane preparations on ice. Prepare serial dilutions of OPC-14523 in assay buffer across a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Incubation: In a 96-well plate, combine the following in order:

-

Assay Buffer

-

Test compound (OPC-14523) or vehicle (for total binding) or non-specific binding control.

-

Radioligand at a final concentration near its Kₔ value (e.g., 1-5 nM).

-

Receptor membrane preparation (typically 50-200 µg protein per well).

-

-

Equilibration: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter plate using a cell harvester. Wash the filters multiple times (e.g., 3x) with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of OPC-14523.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of OPC-14523 that displaces 50% of the radioligand.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Rodent Forced Swim Test (FST)

This behavioral assay is widely used to screen for antidepressant-like activity. The test is based on the principle that animals will cease escape-oriented behavior (swimming, climbing) and become immobile when placed in an inescapable, stressful situation. Antidepressant compounds are known to increase the duration of active behaviors and reduce immobility time.

a. Materials:

-

Animals: Male Sprague-Dawley rats (200-250 g) or male CD-1 mice (20-25 g).

-

Apparatus: A transparent glass cylinder (for rats: 40 cm height x 20 cm diameter; for mice: 25 cm height x 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 30 cm for rats).

-

Test Compound: this compound dissolved in a suitable vehicle (e.g., water or 0.5% carboxymethyl cellulose).

-

Data Collection: A video camera for recording sessions and software for behavioral scoring, or a trained observer with a stopwatch.

b. Procedure:

-

Acclimation: House animals in the testing facility for at least one week prior to the experiment to acclimate.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, p.o.) at a specific time before the test (typically 60 minutes). Doses ranging from 0.3 to 100 mg/kg have been evaluated.

-

Pre-test Session (Day 1): Place each animal individually into the swim cylinder for a 15-minute session. This initial exposure induces a state of behavioral despair, leading to more stable immobility in the subsequent test. After 15 minutes, remove the animal, dry it thoroughly with a towel, and return it to its home cage.

-

Test Session (Day 2): 24 hours after the pre-test, administer the drug or vehicle. Then, place the animal back into the same swim cylinder for a 5-minute test session.

-

Behavioral Scoring: Record the entire 5-minute session. A trained observer, blind to the treatment groups, should score the duration of the following behaviors:

-

Immobility: The animal makes only the minimal movements necessary to keep its head above water.

-

Swimming: The animal actively moves its limbs and travels around the cylinder.

-

Climbing: The animal makes vigorous, upward-directed movements with its forepaws against the cylinder wall.

-

-

Data Analysis:

-

Calculate the total duration of immobility for each animal in the 5-minute test.

-

Compare the mean immobility time between the OPC-14523-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

A significant reduction in immobility time is interpreted as an antidepressant-like effect. It is also crucial to conduct a separate locomotor activity test to ensure the observed effects are not due to general motor stimulation.

-

References

The Discovery and Development of OPC-14523: A Precursor to a Novel Antipsychotic

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

OPC-14523 emerged as a promising compound in the landscape of psychopharmacology, representing a novel approach to treating central nervous system disorders. Its development paved the way for the next generation of antipsychotic and antidepressant medications. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanistic understanding of OPC-14523, a compound that, while not reaching the market itself, was a critical stepping stone in the development of brexpiprazole (B1667787) (OPC-34712). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecule.

Discovery and Rationale

OPC-14523 was synthesized and investigated by Otsuka Pharmaceutical as part of a program aimed at discovering novel compounds with a multi-receptor binding profile, specifically targeting both the serotonin (B10506) and sigma receptor systems. The rationale was to develop a compound with potential antidepressant and anxiolytic effects, possibly with a faster onset of action and a favorable side-effect profile compared to existing treatments.

Chemical Profile

OPC-14523, chemically known as 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2(1H)-quinolinone, is a phenylpiperazine derivative.[1] Its structure was designed to interact with specific G-protein coupled receptors and transporters in the central nervous system.

Pharmacodynamics: Receptor Binding Profile

The primary pharmacological characteristic of OPC-14523 is its high affinity for multiple receptors, most notably sigma receptors and serotonin 5-HT1A receptors. It also exhibits affinity for the serotonin transporter (SERT). The in vitro receptor binding affinities are summarized in the table below.

| Receptor/Transporter | Ligand | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference |

| Sigma-1 | --INVALID-LINK---Pentazocine | Radioligand Binding | Guinea Pig Brain | 47-56 | - | [2] |

| 5-HT1A | [3H]8-OH-DPAT | Radioligand Binding | Rat Brain | 2.3 | - | [2] |

| 5-HT Transporter (SERT) | [3H]Paroxetine | Radioligand Binding | Rat Brain | 80 | - | [2] |

| 5-HT Reuptake | [3H]5-HT | Reuptake Assay | Rat Brain Synaptosomes | 27 | - | [2] |

Table 1: In Vitro Receptor and Transporter Binding Affinities of OPC-14523

Preclinical Efficacy

The antidepressant-like effects of OPC-14523 were evaluated in established animal models of depression, primarily the forced swimming test (FST). A single oral administration of OPC-14523 demonstrated a significant antidepressant-like effect in both rats and mice.

| Species | Test | Endpoint | ED50 (mg/kg, p.o.) | Reference |

| Rat | Forced Swimming Test | Immobility Time | 27 | [2] |

| Mouse | Forced Swimming Test | Immobility Time | 20 | [2] |

Table 2: In Vivo Efficacy of OPC-14523 in Preclinical Models of Depression

Mechanism of Action

The preclinical data strongly suggest that the acute antidepressant-like effects of OPC-14523 are mediated by its combined agonist activity at both sigma and 5-HT1A receptors.[2] This dual mechanism is believed to contribute to a potentially faster onset of action compared to traditional selective serotonin reuptake inhibitors (SSRIs).[1]

Signaling Pathway Diagram

Caption: Proposed mechanism of action for OPC-14523.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the in vitro affinity of OPC-14523 for various receptors and transporters.

General Protocol:

-

Tissue Preparation: Brain tissue (e.g., guinea pig or rat cortex, hippocampus) is homogenized in an appropriate buffer (e.g., Tris-HCl). The homogenate is then centrifuged to isolate the cell membrane fraction containing the target receptors.

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., --INVALID-LINK---Pentazocine for sigma-1 receptors, [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound (OPC-14523).

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Forced Swimming Test (FST)

Objective: To assess the antidepressant-like activity of OPC-14523 in rodents.

Protocol for Rats:

-

Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 15 cm.

-

Procedure:

-

On the first day (pre-test session), rats are placed in the cylinder for 15 minutes.

-

Twenty-four hours later (test session), the animals are administered OPC-14523 or vehicle orally.

-

After a predetermined time (e.g., 60 minutes), the rats are placed back into the swim cylinder for a 5-minute test session.

-

-

Behavioral Scoring: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded by a trained observer blind to the treatment.

-

Data Analysis: The mean immobility time for each treatment group is calculated and compared using statistical analysis (e.g., ANOVA followed by a post-hoc test).

Experimental Workflow Diagram

Caption: Preclinical development workflow for OPC-14523.

From OPC-14523 to Brexpiprazole (OPC-34712)

While OPC-14523 demonstrated a promising preclinical profile, further development led to the identification of brexpiprazole (OPC-34712). Brexpiprazole, a serotonin-dopamine activity modulator (SDAM), retains some of the key pharmacological features of OPC-14523 but possesses a more refined receptor binding profile and was ultimately the compound that progressed through extensive clinical trials and received regulatory approval for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.

Clinical Development of Brexpiprazole (OPC-34712)

The clinical development of brexpiprazole involved a series of Phase I, II, and III clinical trials to establish its safety, tolerability, pharmacokinetics, and efficacy.

Phase I Studies

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of brexpiprazole in healthy volunteers.

Typical Protocol:

-

Design: Randomized, double-blind, placebo-controlled, ascending dose studies.

-

Participants: Healthy adult volunteers.

-

Intervention: Single or multiple oral doses of brexpiprazole or placebo.

-

Assessments: Vital signs, electrocardiograms (ECGs), clinical laboratory tests, adverse event monitoring, and pharmacokinetic blood sampling.

Pivotal Phase III Trials (Example for Major Depressive Disorder)

Objective: To evaluate the efficacy and safety of brexpiprazole as an adjunctive therapy in patients with major depressive disorder (MDD) who had an inadequate response to standard antidepressant treatment.

Typical Protocol:

-

Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: Adult patients with a diagnosis of MDD who had an inadequate response to one to three prior antidepressant treatments.

-

Procedure:

-

Screening and Prospective Treatment Phase: Patients entered an 8-week prospective treatment phase with a standard antidepressant.

-

Randomization: Patients who did not show an adequate response were then randomized to receive either brexpiprazole or placebo in addition to their ongoing antidepressant therapy for 6 weeks.

-

-

Primary Efficacy Endpoint: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.

-

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and ECGs.

Conclusion

OPC-14523 was a pivotal compound in the discovery and development of a new class of psychotropic agents. Its unique multi-receptor profile, particularly its dual action on sigma and 5-HT1A receptors, provided a strong rationale for its antidepressant potential. While OPC-14523 itself did not proceed to market, the knowledge gained from its preclinical evaluation was instrumental in the development of brexpiprazole, a successful therapeutic agent. The journey from OPC-14523 to brexpiprazole exemplifies the iterative nature of drug discovery and the importance of building upon foundational research to deliver new and improved treatments for patients with mental health disorders.

References

OPC-14523 Hydrochloride: A Technical Guide to its Affinity for the 5-HT1A Receptor and Sigma Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-14523 hydrochloride is a novel psychotropic agent with a unique pharmacological profile characterized by high affinity for both the serotonin (B10506) 1A (5-HT1A) receptor and sigma (σ) receptors. This dual activity has garnered significant interest in its potential as an antidepressant and for the treatment of other central nervous system disorders. This technical guide provides an in-depth overview of the binding affinity, functional activity, and associated signaling pathways of OPC-14523, with a focus on its interaction with the 5-HT1A receptor. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Data Presentation: Binding and Functional Affinity of OPC-14523

The following tables summarize the quantitative data regarding the binding and functional affinity of OPC-14523 at its primary molecular targets.

Table 1: Receptor and Transporter Binding Affinity of OPC-14523

| Target | Radioligand | Tissue/System | IC50 (nM) | Reference |

| 5-HT1A Receptor | [³H]8-OH-DPAT | Rat Brain | 2.3 | [1][2][3][4][5] |

| Sigma-1 (σ₁) Receptor | --INVALID-LINK---Pentazocine or [³H]DTG | Rat Brain | 47 | [1][2][3][4][5] |

| Sigma-2 (σ₂) Receptor | [³H]DTG | Rat Brain | 56 | [1][2][3][4][5] |

| Serotonin Transporter (SERT) | [³H]Paroxetine | Rat Brain | 80 | [1][2][3][4][5] |

Table 2: In Vitro Functional Activity of OPC-14523

| Assay | System | Activity | IC50 / EC50 (nM) | Reference |

| 5-HT Reuptake Inhibition | In Vitro | Inhibition | 27 | [1][3] |

Signaling Pathways

OPC-14523, through its agonist activity at 5-HT1A and sigma-1 receptors, modulates distinct intracellular signaling cascades.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist like OPC-14523, the canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, 5-HT1A receptor activation can also initiate non-canonical signaling through the MAPK/ERK and PI3K/Akt pathways, which are implicated in neuroplasticity and cell survival.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating intracellular calcium (Ca²⁺) signaling by modulating the activity of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor. Agonist binding, such as by OPC-14523, can influence Ca²⁺ flux and downstream cellular processes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of OPC-14523. These protocols are based on standard practices and published literature. For the most precise details, it is recommended to consult the original publications.

Radioligand Binding Assays

Objective: To determine the binding affinity (IC50) of OPC-14523 for the 5-HT1A receptor, sigma receptors, and the serotonin transporter.

General Workflow:

1. 5-HT1A Receptor Binding Assay

-

Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT), a selective 5-HT1A receptor agonist.

-

Membrane Preparation:

-

Homogenize rat brain tissue (e.g., hippocampus or cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to a specific protein concentration.

-

-

Binding Protocol:

-

In a final volume of 250 µL, incubate the membrane preparation with a fixed concentration of [³H]8-OH-DPAT (e.g., 1 nM) and varying concentrations of OPC-14523.

-

Define non-specific binding in the presence of a high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin or 8-OH-DPAT).

-

Incubate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of OPC-14523 by non-linear regression analysis of the competition binding curve.

-

2. Sigma Receptor Binding Assay

-

Radioligand: [³H]1,3-di(2-tolyl)guanidine ([³H]DTG), a non-selective sigma receptor ligand. To differentiate between sigma-1 and sigma-2 subtypes, a masking ligand is often used. For sigma-1 specific binding, --INVALID-LINK---pentazocine can be used.

-

Membrane Preparation: Similar to the 5-HT1A receptor binding assay, using whole brain or specific brain regions.

-

Binding Protocol:

-

For total sigma receptor binding, incubate membranes with a fixed concentration of [³H]DTG (e.g., 5 nM) and varying concentrations of OPC-14523.

-

To measure binding to sigma-2 receptors specifically, include a high concentration of a selective sigma-1 ligand (e.g., 100 nM (+)-pentazocine) to block binding to sigma-1 sites.

-

Define non-specific binding with a high concentration of a non-radiolabeled sigma ligand (e.g., 10 µM haloperidol).

-

Incubation and filtration steps are similar to the 5-HT1A assay.

-

-

Data Analysis: Similar to the 5-HT1A assay.

3. Serotonin Transporter (SERT) Binding Assay

-

Radioligand: [³H]Paroxetine, a selective serotonin reuptake inhibitor.

-

Membrane Preparation: Similar to the 5-HT1A receptor binding assay, often using cortical or platelet membranes.

-

Binding Protocol:

-

Incubate membranes with a fixed concentration of [³H]Paroxetine (e.g., 0.1-0.5 nM) and varying concentrations of OPC-14523.

-

Define non-specific binding with a high concentration of a non-radiolabeled SERT ligand (e.g., 10 µM fluoxetine (B1211875) or citalopram).

-

Incubation and filtration steps are similar to the 5-HT1A assay.

-

-

Data Analysis: Similar to the 5-HT1A assay.

In Vivo Electrophysiology

Objective: To assess the functional effects of OPC-14523 on the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN).

-

Animal Preparation:

-

Anesthetize adult male rats (e.g., Sprague-Dawley) with an appropriate anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or urethane).

-

Place the animal in a stereotaxic frame.

-

Expose the skull and drill a small hole above the DRN.

-

-

Recording:

-

Lower a recording microelectrode into the DRN.

-

Identify serotonergic neurons based on their characteristic slow, regular firing rate and long-duration action potentials.

-

Establish a stable baseline firing rate.

-

-

Drug Administration:

-

Administer OPC-14523 systemically (e.g., intravenously or intraperitoneally) or locally via microiontophoresis.

-

Record the change in the firing rate of the neuron.

-

-

Data Analysis:

-

Analyze the firing rate before, during, and after drug administration.

-

Calculate the percentage change in firing rate to determine the inhibitory or excitatory effect of OPC-14523.

-

Conclusion

This compound is a potent ligand at 5-HT1A and sigma receptors, with additional activity at the serotonin transporter. Its agonist properties at the 5-HT1A receptor, coupled with its interaction with sigma receptors, result in the modulation of multiple intracellular signaling pathways, including those involved in neuronal excitability, neuroplasticity, and calcium homeostasis. The provided data and experimental protocols offer a comprehensive resource for researchers investigating the pharmacology and therapeutic potential of this multifaceted compound. Further studies elucidating the interplay between its actions at these different targets will be crucial for a complete understanding of its mechanism of action and for the development of novel therapeutics.

References

- 1. Cholesterol at the Endoplasmic Reticulum: Roles of the Sigma-1 Receptor Chaperone and Implications thereof in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. researchgate.net [researchgate.net]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Pharmacological Profile of OPC-14523 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-14523 hydrochloride is a novel investigational compound with a unique pharmacological profile that has garnered interest for its potential as a rapidly acting antidepressant.[1][2] Unlike traditional antidepressants that primarily target monoamine reuptake, OPC-14523 exhibits a multi-target engagement strategy, acting as a potent agonist at sigma (σ) and serotonin (B10506) 5-HT1A receptors, as well as an inhibitor of the serotonin transporter.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacological data available for this compound, presenting key quantitative data in a structured format, detailing experimental methodologies for pivotal studies, and visualizing its proposed mechanism of action and experimental workflows.

Pharmacodynamics

The primary mechanism of action of OPC-14523 is attributed to its combined agonist activity at sigma-1 (σ1), sigma-2 (σ2), and serotonin 1A (5-HT1A) receptors, coupled with serotonin reuptake inhibition.[1][2]

Receptor Binding Affinity

OPC-14523 demonstrates nanomolar affinity for its primary targets. The following table summarizes the in vitro binding affinities expressed as IC50 values.

| Target | IC50 (nM) |

| 5-HT1A Receptor | 2.3[1][2] |

| Sigma-1 (σ1) Receptor | 47[1][2] |

| Sigma-2 (σ2) Receptor | 56[1][2] |

| 5-HT Transporter (SERT) | 80[1][2] |

Table 1: In Vitro Receptor and Transporter Binding Affinities of OPC-14523.

Functional Activity

OPC-14523 acts as an agonist at both presynaptic and postsynaptic 5-HT1A receptors.[3] Its activity at the 5-HT transporter leads to the inhibition of serotonin reuptake.

| Assay | Parameter | Value (nM) |

| In Vitro ³H-5-HT Reuptake Inhibition | IC50 | 27[1][2] |

Table 2: In Vitro Functional Activity of OPC-14523.

The compound shows very weak inhibitory activity on norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) reuptake and does not inhibit monoamine oxidase (MAO) A or B, or muscarinic receptors.[2]

Proposed Signaling Pathway

The antidepressant-like effects of OPC-14523 are believed to arise from the synergistic action on both sigma and 5-HT1A receptors.

References

- 1. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of OPC-14523, a combined sigma and 5-HT1a ligand, on pre- and post-synaptic 5-HT1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro binding affinity of OPC-14523 hydrochloride

An In-Depth Technical Guide on the In Vitro Binding Affinity of OPC-14523 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-14523 is a novel, orally active psychopharmacological agent that has demonstrated antidepressant-like effects in preclinical studies.[1][2] Structurally, it is a quinolinone derivative, identified as 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate.[3] Its mechanism of action is attributed to its combined activity as an agonist at both sigma (σ) and serotonin (B10506) 1A (5-HT₁ₐ) receptors.[2][4][5] This technical guide provides a comprehensive overview of the , detailed experimental protocols for key binding assays, and visual representations of its signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The in vitro binding profile of OPC-14523 is characterized by its high affinity for sigma and 5-HT₁ₐ receptors, coupled with moderate affinity for the serotonin transporter (SERT). In contrast, its activity at norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) transporters is markedly weak.[1][2] The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| Target | Receptor/Transporter Subtype | IC₅₀ (nM) | Species/Tissue Source | Reference |

| Sigma Receptor | σ₁ | 47 | Guinea Pig Brain | [1][2] |

| σ₂ | 56 | Rat Liver | [2] | |

| Serotonin Receptor | 5-HT₁ₐ | 2.3 | Rat Brain | [1][2] |

| Serotonin Transporter | SERT (5-HTT) | 80 | Not Specified | [1][2] |

| Serotonin Reuptake | ³H-5-HT Inhibition | 27 | Not Specified | [1][2] |

| Norepinephrine Reuptake | NET Inhibition | Very Weak | Not Specified | [1][2] |

| Dopamine Reuptake | DAT Inhibition | Very Weak | Not Specified | [1][2] |

Experimental Protocols

The binding affinities detailed above are typically determined using competitive radioligand binding assays. These assays measure the ability of a test compound (OPC-14523) to displace a specific, radioactively labeled ligand from its target receptor or transporter.

General Radioligand Displacement Assay Protocol

A common method for determining the IC₅₀ and subsequent inhibition constant (Kᵢ) involves the following steps:

-

Membrane Preparation:

-

Target tissues (e.g., guinea pig brain for σ₁ receptors, rat liver for σ₂ receptors, or rat brain for 5-HT₁ₐ receptors) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl).[3][6][7]

-

The homogenate is centrifuged to pellet the cell membranes containing the target receptors.[3][7]

-

The resulting membrane pellet is washed, resuspended in a fresh assay buffer, and quantified for protein concentration (e.g., using a BCA assay).[3]

-

-

Binding Reaction:

-

Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand, and varying concentrations of the unlabeled test compound (OPC-14523).[3]

-

For 5-HT₁ₐ Receptors: A common radioligand is [³H]-8-OH-DPAT.[4]

-

For Sigma-1 Receptors: A selective radioligand is [³H]-(+)-pentazocine.[6][8]

-

For Sigma-2 Receptors: A common radioligand is [³H]DTG, used in combination with a masking agent like (+)-pentazocine to block σ₁ sites.[7]

-

Incubation:

-

Separation and Quantification:

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.[3][9]

-

The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.[9]

-

The radioactivity trapped on the filters is measured using a scintillation counter.[3]

-

-

Data Analysis:

-

The concentration of OPC-14523 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.[3]

-

The IC₅₀ value can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of OPC-14523.

Caption: A generalized workflow for determining IC₅₀ values.

Signaling Pathway

OPC-14523 acts as an agonist at 5-HT₁ₐ and sigma receptors. The 5-HT₁ₐ receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to downstream cellular effects. The sigma-1 receptor is an intracellular chaperone protein at the endoplasmic reticulum that modulates calcium signaling.

Caption: OPC-14523 agonism at 5-HT₁ₐ and Sigma-1 receptors.

References

- 1. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of OPC-14523, a combined sigma and 5-HT1a ligand, on pre- and post-synaptic 5-HT1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.upenn.edu [med.upenn.edu]

- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to OPC-14523 Hydrochloride (CAS: 145969-31-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-14523 hydrochloride is a novel psychoactive compound developed by Otsuka Pharmaceutical.[1] It is characterized by its unique multi-target pharmacological profile, primarily acting as a potent agonist at sigma-1 (σ₁) and serotonin (B10506) 1A (5-HT₁ₐ) receptors.[2][3] This dual activity is believed to contribute to its observed antidepressant-like effects in preclinical models, suggesting its potential as a therapeutic agent for neuropsychiatric disorders.[3][4] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, mechanism of action, pharmacological data, and detailed experimental methodologies.

Chemical Properties

This compound is the hydrochloride salt of the parent compound OPC-14523. Its chemical structure and key identifying information are summarized below.

| Property | Value | Reference |

| Chemical Name | 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one hydrochloride | [4] |

| CAS Number | 145969-31-9 | [4] |

| Molecular Formula | C₂₃H₂₉Cl₂N₃O₂ | [4] |

| Molecular Weight | 450.4 g/mol | [4] |

| Chemical Structure | (Image of the chemical structure of this compound) | |

| Physical Appearance | Not specified in available literature | |

| Solubility | Water solubility is predicted to be low (0.0296 mg/mL). | [4] |

| Storage | For long-term storage, -20°C is recommended. |

Mechanism of Action & Signaling Pathways

OPC-14523 exhibits a multi-modal mechanism of action, primarily through its agonist activity at sigma-1 and 5-HT₁ₐ receptors. While it is also reported to be a dopamine (B1211576) D₂/D₃ partial agonist, detailed public data on its affinity and intrinsic activity at these receptors are currently unavailable.

Sigma-1 (σ₁) Receptor Agonism

OPC-14523 binds to sigma-1 receptors with high affinity.[2][3] Sigma-1 receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are involved in regulating a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal survival. Agonism at sigma-1 receptors is associated with neuroprotective and antidepressant effects.

Serotonin 1A (5-HT₁ₐ) Receptor Agonism

OPC-14523 is a potent agonist at 5-HT₁ₐ receptors.[2][3] These receptors are a subtype of serotonin receptors that are expressed both presynaptically (as autoreceptors on serotonergic neurons) and postsynaptically in various brain regions. Activation of 5-HT₁ₐ autoreceptors reduces the firing rate of serotonergic neurons, while postsynaptic 5-HT₁ₐ receptor activation mediates the physiological effects of serotonin. The agonism at these receptors is a well-established mechanism for anxiolytic and antidepressant drugs.

Pharmacological Data

The following tables summarize the available quantitative pharmacological data for this compound.

Table 1: In Vitro Binding Affinities and Functional Activity

| Target | Assay Type | Species | Tissue/Cell Line | Parameter | Value (nM) | Reference |

| Sigma-1 (σ₁) Receptor | Radioligand Binding | Guinea Pig | Brain | IC₅₀ | 47 | [2][3] |

| Sigma-2 (σ₂) Receptor | Radioligand Binding | Guinea Pig | Brain | IC₅₀ | 56 | [2][3] |

| Serotonin 1A (5-HT₁ₐ) Receptor | Radioligand Binding | Rat | Brain | IC₅₀ | 2.3 | [2][3] |

| Serotonin Transporter (SERT) | Radioligand Binding | Rat | Brain | IC₅₀ | 80 | [2][3] |

| Serotonin Transporter (SERT) | [³H]-5-HT Reuptake | Not specified | Not specified | IC₅₀ | 27 | [3] |

Note: IC₅₀ is the half maximal inhibitory concentration.

Table 2: In Vivo Efficacy

| Animal Model | Test | Species | Administration Route | Parameter | Value (mg/kg) | Reference |

| Depression | Forced Swim Test | Rat | Oral | ED₅₀ | 27 | [3] |

| Depression | Forced Swim Test | Mouse | Oral | ED₅₀ | 20 | [3] |

Note: ED₅₀ is the median effective dose.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in the literature for the characterization of OPC-14523.

Radioligand Binding Assays

Objective: To determine the binding affinity of OPC-14523 for various receptors and transporters.

General Methodology:

-

Membrane Preparation: Brain tissue from the appropriate species (e.g., guinea pig, rat) is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the target receptors.

-

Incubation: The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the target) and varying concentrations of the test compound (OPC-14523).

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of OPC-14523 that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

In Vivo Forced Swim Test

Objective: To assess the antidepressant-like activity of OPC-14523 in rodents.

General Methodology:

-

Apparatus: A cylindrical container filled with water is used. The dimensions are such that the animal cannot escape or touch the bottom.

-

Acclimation (optional): Animals may be subjected to a pre-test session to induce a state of behavioral despair.

-

Drug Administration: Animals are treated with either vehicle or different doses of OPC-14523 via the desired route (e.g., oral gavage) at a specified time before the test.

-

Test Session: Each animal is placed in the water-filled cylinder for a predetermined period (e.g., 5-6 minutes).

-

Behavioral Scoring: The duration of immobility (floating without struggling) is recorded by a trained observer or an automated tracking system.

-

Data Analysis: The immobility time of the drug-treated groups is compared to the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect. The ED₅₀ is calculated as the dose that produces a 50% reduction in immobility.

Conclusion

This compound is a promising research compound with a unique pharmacological profile as a sigma-1 and 5-HT₁ₐ receptor agonist. Preclinical data strongly suggest its potential as an antidepressant agent. Further research is warranted to fully elucidate its mechanism of action, particularly its effects on the dopamine D₂/D₃ receptor system, and to explore its therapeutic potential in various neuropsychiatric disorders. This technical guide provides a solid foundation for researchers and drug development professionals interested in advancing the understanding and potential application of OPC-14523.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The information provided is based on publicly available scientific literature and may not be exhaustive.

References

- 1. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Functionally selective dopamine D2/D3 receptor agonists comprising an enyne moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

OPC-14523 Hydrochloride: A Technical Whitepaper on a Novel Serotonin Reuptake Inhibitor with Sigma-1 and 5-HT1A Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

OPC-14523 hydrochloride is a novel investigational compound with a unique pharmacological profile characterized by its activity as a serotonin (B10506) reuptake inhibitor, coupled with agonist activity at sigma-1 (σ₁) and serotonin 1A (5-HT₁ₐ) receptors.[1][2] This multimodal mechanism of action suggests a potential for antidepressant effects with a possibly distinct therapeutic profile compared to traditional selective serotonin reuptake inhibitors (SSRIs). This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its binding affinity, in vitro and in vivo functional activity, and the putative signaling pathways involved. While preclinical data are promising, publicly available clinical trial data on this compound is limited.

Introduction

Major depressive disorder (MDD) is a prevalent and debilitating psychiatric condition. While existing antidepressant therapies, primarily targeting monoamine neurotransmitter systems, are effective for many patients, a significant portion experience inadequate response or treatment resistance. This highlights the ongoing need for novel therapeutic agents with distinct mechanisms of action. This compound, developed by Otsuka Pharmaceutical, represents a promising candidate in this regard.[3][4] Its combined action on the serotonin transporter (SERT), and as an agonist at σ₁ and 5-HT₁ₐ receptors, suggests a potential for synergistic effects that may lead to enhanced efficacy and a faster onset of action.[5]

Preclinical Pharmacology

Binding Affinity and In Vitro Activity

This compound demonstrates a high affinity for its primary targets, as determined by radioligand binding assays. The compound's inhibitory concentrations (IC₅₀) for σ₁, σ₂, 5-HT₁ₐ receptors, and the serotonin transporter are summarized in the table below. Notably, this compound shows potent inhibition of serotonin reuptake in vitro, with weaker effects on norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) reuptake.[1][2]

| Target | IC₅₀ (nM) |

| Sigma-1 (σ₁) Receptor | 47 |

| Sigma-2 (σ₂) Receptor | 56 |

| Serotonin 1A (5-HT₁ₐ) Receptor | 2.3 |

| Serotonin Transporter (SERT) | 80 |

| Serotonin (5-HT) Reuptake | 27 |

| Table 1: In Vitro Binding Affinity and Reuptake Inhibition of this compound [1][2] |

In Vivo Antidepressant-Like Activity

The antidepressant-like effects of this compound have been evaluated in rodent models of depression, primarily the forced swim test. In this model, the compound demonstrated a significant reduction in immobility time, indicative of an antidepressant effect. The median effective doses (ED₅₀) in rats and mice are presented below.

| Animal Model | ED₅₀ (mg/kg, p.o.) |

| Rat (Forced Swim Test) | 27 |

| Mouse (Forced Swim Test) | 20 |

| Table 2: In Vivo Antidepressant-Like Activity of this compound [1][2] |

Mechanism of Action and Signaling Pathways

The therapeutic potential of this compound is believed to stem from its synergistic action on three key molecular targets. The inhibition of serotonin reuptake increases the synaptic concentration of serotonin, a well-established antidepressant mechanism. In addition, its agonist activity at σ₁ and 5-HT₁ₐ receptors engages distinct downstream signaling cascades that are implicated in neuroprotection, neuroplasticity, and mood regulation.

Sigma-1 (σ₁) Receptor Signaling

The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation is associated with the modulation of various downstream signaling pathways that are relevant to antidepressant action.

Figure 1: Putative Sigma-1 Receptor Signaling Pathway

Serotonin 1A (5-HT₁ₐ) Receptor Signaling

The 5-HT₁ₐ receptor is a G-protein coupled receptor that, upon activation, can lead to the modulation of adenylyl cyclase activity and downstream kinases like MAPK/ERK, ultimately influencing gene expression and neuronal function.

Figure 2: Putative 5-HT1A Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this whitepaper, based on standard practices in the field.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (IC₅₀) of this compound for various receptors and transporters.

-

Workflow:

Figure 3: Radioligand Binding Assay Workflow

-

Methodology:

-

Membrane Preparation: Whole brains from male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and centrifuged again. The final pellet is resuspended in the assay buffer.

-

Binding Assay: The membrane homogenate is incubated with a specific radioligand (e.g., [³H]-(+)-pentazocine for σ₁ receptors, [³H]-8-OH-DPAT for 5-HT₁ₐ receptors, [³H]-citalopram for SERT) and varying concentrations of this compound in a final volume of 250 µL. Non-specific binding is determined in the presence of a high concentration of a known ligand.

-

Incubation: The reaction mixture is incubated for 60 minutes at 25°C.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis.

-

In Vitro Serotonin Reuptake Assay

-

Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting serotonin reuptake.

-

Methodology:

-

Synaptosome Preparation: Crude synaptosomes are prepared from the whole brains of male Wistar rats. The brain tissue is homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Reuptake Assay: Synaptosomes are pre-incubated with varying concentrations of this compound for 15 minutes at 37°C.

-

Initiation of Reuptake: The reuptake reaction is initiated by the addition of [³H]-serotonin at a final concentration of 10 nM. The incubation is continued for 5 minutes at 37°C.

-

Termination of Reuptake: The reaction is terminated by rapid filtration through glass fiber filters.

-

Quantification and Analysis: The amount of [³H]-serotonin taken up by the synaptosomes is determined by liquid scintillation counting, and the IC₅₀ value is calculated.

-

Forced Swim Test

-

Objective: To assess the in vivo antidepressant-like activity of this compound in rodents.

-

Workflow:

Figure 4: Forced Swim Test Experimental Workflow

-

Methodology:

-

Animals: Male Wistar rats or ICR mice are used.

-

Apparatus: A glass cylinder (45 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice) is filled with water (25 ± 1°C) to a depth of 30 cm (for rats) or 10 cm (for mice).

-